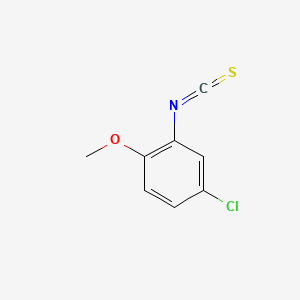

5-Chloro-2-methoxyphenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLDKQQXEWPFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63429-99-2 | |

| Record name | 4-Chloro-2-isothiocyanato-1-methoxy-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 5 Chloro 2 Methoxyphenyl Isothiocyanate

Precursor-Based Synthetic Routes

From Substituted Anilines via Dithiocarbamate (B8719985) Intermediates

The foundational step in this synthetic pathway is the reaction of a primary amine with carbon disulfide. chemrxiv.org In the context of synthesizing 5-Chloro-2-methoxyphenyl isothiocyanate, the starting material would be 5-Chloro-2-methoxyaniline. This aniline (B41778) is treated with carbon disulfide in the presence of a base, such as triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form an intermediate dithiocarbamate salt. researchgate.netijacskros.com This reaction is typically rapid and forms the basis for the subsequent desulfurization step. cbijournal.com The formation of the dithiocarbamate salt is a crucial precursor step before the final conversion to the isothiocyanate. d-nb.infochemrxiv.org

Application of Desulfurization Reagents (e.g., Cyanuric Chloride, Propane Phosphonic Acid Anhydride)

Once the dithiocarbamate intermediate is formed in situ, a desulfurizing agent is introduced to facilitate the elimination of a sulfur atom and form the characteristic isothiocyanate N=C=S bond. chemrxiv.org A variety of reagents have been developed for this purpose, with a focus on efficiency, scope, and ease of workup. mdpi.com

Propane Phosphonic Acid Anhydride (T3P®) has emerged as a highly effective and environmentally benign desulfurating agent. d-nb.infothieme-connect.comthieme.de It is noted for being a stable, non-toxic, and user-friendly "green" reagent. d-nb.info A significant advantage of using T3P® is that it generates water-soluble side products, which simplifies the purification process during standard work-up. d-nb.infoorganic-chemistry.org This method has been shown to produce a wide range of isothiocyanates in moderate to high yields (41–94%) and is compatible with various functional groups. d-nb.infothieme-connect.comorganic-chemistry.org

Cyanuric Chloride (TCT) is another efficient desulfurization reagent. mdpi.com It is affordable and effective for converting dithiocarbamates to isothiocyanates, proving useful for a broad range of primary alkyl and arylamines. beilstein-journals.org Studies have compared its effectiveness against other reagents, demonstrating its utility in one-pot syntheses. mdpi.combeilstein-journals.org

The choice of desulfurizing agent can be critical, and various options have been explored to optimize the synthesis of structurally diverse isothiocyanates.

Table 1: Comparison of Selected Desulfurization Reagents for Isothiocyanate Synthesis

| Desulfurizing Reagent | Typical Conditions | Advantages | Reference(s) |

| Propane Phosphonic Acid Anhydride (T3P®) | One-pot with amine and CS₂ | "Green" reagent, water-soluble byproducts, high yields, mild conditions. | d-nb.info, thieme.de, organic-chemistry.org |

| Cyanuric Chloride (TCT) | Biphasic aqueous/organic media, 0 °C | Affordable, effective for a wide range of amines, good yields. | mdpi.com, beilstein-journals.org |

| Tosyl Chloride (TsCl) | One-pot with amine, CS₂, and Et₃N | Facile and general protocol, good yields for various isothiocyanates. | organic-chemistry.org, mdpi.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic amount of DMAP | Efficient desulfurization. | gre.ac.uk, mdpi.com |

| Iodine (I₂) | Biphasic medium with NaHCO₃ | Inexpensive, green reagent, short reaction times. | mdpi.com, cbijournal.com |

Advanced and Green Chemistry Approaches in Isothiocyanate Synthesis

Photocatalyzed Synthesis of Aryl Isothiocyanates

A modern, metal-free approach involves the use of visible-light photocatalysis to synthesize isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgacs.org This method typically employs an organic dye, such as Rose Bengal, as the photocatalyst, which is activated by visible light (e.g., green LEDs). organic-chemistry.org The reaction proceeds under mild conditions and offers a broad substrate scope, including various aryl amines. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest a pathway that involves the formation of the dithiocarbamate (B8719985), followed by a single-electron transfer promoted by the photocatalyst. organic-chemistry.org This technique is notable for its operational simplicity and environmental friendliness. organic-chemistry.org

Electrochemical Methods for Isothiocyanate Preparation

Electrosynthesis presents a powerful and green alternative to traditional chemical reagents for desulfurization. gre.ac.ukorganic-chemistry.org A practical, mild, and high-yielding electrochemical method has been developed for preparing both aliphatic and aromatic isothiocyanates. organic-chemistry.orgacs.org The process begins with the standard condensation of a primary amine with carbon disulfide to form the dithiocarbamate salt in situ. gre.ac.uk This intermediate then undergoes anodic desulfurization. organic-chemistry.org Optimized conditions often utilize a carbon graphite (B72142) anode and a nickel cathode in methanol, and a key advantage is that the reaction can be run without a supporting electrolyte. gre.ac.ukorganic-chemistry.org This method displays excellent functional group tolerance and avoids the use of toxic and expensive desulfurizing agents. gre.ac.uk

Deep Eutectic Solvents (DESs) in Related Isothiocyanate Reactions

Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents with applications in organic synthesis. nih.govnih.gov These solvents are typically mixtures of two or more components, such as a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), which form a liquid with a melting point significantly lower than the individual components. nih.govnih.gov DESs are considered environmentally friendly due to their low toxicity, high degradability, and simple preparation. nih.gov In reactions involving isothiocyanates, DESs can function as both the solvent and a catalyst. nih.gov For instance, the reaction of anthranilic acids with isothiocyanates to form 2-mercaptoquinazolin-4(3H)-ones has been successfully performed in a choline chloride:urea (B33335) DES, which proved to be the most effective medium compared to conventional organic solvents. nih.gov This highlights the potential of DESs to serve as sustainable media for synthesis steps involving the 5-Chloro-2-methoxyphenyl isothiocyanate molecule.

Microwave-Assisted and Ultrasound-Assisted Synthesis in Related Systems

Modern synthetic chemistry increasingly utilizes energy-efficient technologies like microwave irradiation and ultrasound to accelerate reactions, improve yields, and promote greener chemical processes. While specific applications of these techniques for the synthesis of this compound are not extensively detailed in dedicated studies, their successful application in the synthesis of structurally related aryl isothiocyanates provides a strong basis for their potential utility. These methods offer significant advantages over conventional heating, including drastic reductions in reaction time and often cleaner reaction profiles. nih.govtandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis employs microwave energy to heat reactants directly and efficiently, leading to rapid reaction rates. lookchem.com This technique has been effectively applied to the synthesis of various aromatic and aliphatic isothiocyanates. nih.gov

One prominent microwave-assisted method involves the thionation of isocyanides or the sulfurization of isocyanates. nih.govtandfonline.com For instance, a highly efficient and practical protocol has been developed for preparing a wide range of functionalized isothiocyanates from their corresponding isocyanides using Lawesson's reagent, catalyzed by an amine base like triethylamine (B128534), under microwave irradiation. tandfonline.comresearchgate.net This approach is noted for its speed and high yields, converting various N-aryl isocyanides into the desired isothiocyanates in minutes, with yields often superior to those achieved by conventional heating. tandfonline.comtandfonline.comresearchgate.net The results consistently show that microwave-assisted syntheses lead to higher yields in significantly shorter reaction times compared to traditional methods. tandfonline.comresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis of Aryl Isothiocyanates from Isocyanides using Lawesson's Reagent

| Reactant (Isocyanide) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl isocyanide | Microwave (120°C) | 5 min | 96 | tandfonline.com |

| Conventional (120°C) | 60 min | 75 | ||

| 4-Methoxyphenyl isocyanide | Microwave (120°C) | 5 min | 94 | tandfonline.com |

| Conventional (120°C) | 55 min | 70 | ||

| Phenyl isocyanide | Microwave (120°C) | 4 min | 98 | tandfonline.com |

| Conventional (120°C) | 50 min | 80 |

Another effective microwave-assisted strategy is the "one-pot," two-step synthesis from primary amines. nih.govnih.gov In this procedure, an amine reacts with carbon disulfide in the presence of an organic base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) in a microwave reactor to yield the final isothiocyanate. nih.govnih.gov This method has been successfully used to synthesize a variety of aliphatic and aromatic isothiocyanates with satisfactory to very good yields (up to 94%). nih.gov

Table 2: Microwave-Assisted Synthesis of Isothiocyanates from Amines using DMT/NMM/TsO⁻

| Reactant (Amine) | Product | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Benzyl isothiocyanate | 10 | 94 | nih.gov |

| 4-Methoxybenzylamine | 4-Methoxybenzyl isothiocyanate | 10 | 91 | |

| Cyclohexylamine | Cyclohexyl isothiocyanate | 10 | 88 |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique often allows reactions to proceed at lower temperatures and in shorter times than conventional methods. Its application in the synthesis of isothiocyanates and their derivatives has proven to be an environmentally benign and efficient strategy. rsc.org

For example, an eco-friendly, ultrasound-assisted protocol has been demonstrated for the synthesis of benzoyl isothiocyanates. The reaction of benzoyl chloride with ammonium (B1175870) isothiocyanate in acetonitrile (B52724) at room temperature under ultrasound irradiation provides the desired benzoyl isothiocyanates, which are valuable intermediates for constructing other heterocyclic compounds. rsc.org The use of ultrasound can significantly reduce reaction times from hours to minutes, making the process more energy-efficient. rsc.org Similarly, ultrasound irradiation has been employed as a sustainable energy source for the synthesis of bis-thioureas from the reaction of diamines with isothiocyanates, achieving quantitative yields under mild conditions. researchgate.net These examples highlight the potential of sonochemistry as a powerful tool for the efficient synthesis of isothiocyanate-related structures. rsc.orgresearchgate.net

An in-depth analysis of the spectroscopic characteristics and structural features of this compound and its related compounds is presented in this article. Through the application of various spectroscopic techniques, a detailed understanding of the vibrational, electronic, and nuclear properties of these molecules has been achieved.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often unattainable through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods are standard tools for predicting molecular properties with high accuracy.

Geometry Optimization and Determination of Equilibrium Structures

A critical first step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 5-Chloro-2-methoxyphenyl isothiocyanate, this would involve calculating bond lengths, bond angles, and dihedral angles that define its equilibrium structure. However, specific optimized coordinates and structural parameters for this compound, derived from high-level quantum calculations, have not been reported in the surveyed literature.

Characterization of Conformational Isomers and Relative Stabilities

Many molecules, particularly those with rotatable bonds like the methoxy (B1213986) and isothiocyanate groups in this compound, can exist in multiple spatial arrangements known as conformational isomers or conformers. A thorough theoretical study would identify all significant low-energy conformers and calculate their relative stabilities. This information is vital for understanding the compound's flexibility and the distribution of its conformer populations at thermal equilibrium. To date, no such conformational analysis for this compound has been published.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Various analytical tools are employed to dissect the distribution and energies of electrons within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is a critical indicator of chemical reactivity and kinetic stability. Specific values for the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in existing research.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. An MESP surface for this compound would highlight the electron-rich and electron-poor regions of the molecule. This specific analysis has not been documented in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into Lewis-type structures (bonds and lone pairs) and analyzes the stabilizing donor-acceptor interactions between them. This analysis would provide quantitative insights into hyperconjugative effects and other intramolecular charge transfer phenomena within this compound. Regrettably, no NBO analysis for this compound has been found in the reviewed literature.

Vibrational Frequency Calculations and Normal Coordinate Analysis

There is no available published data regarding the vibrational frequency calculations or normal coordinate analysis for this compound. Such an analysis would typically involve the use of quantum chemical calculations to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific molecular motions (stretching, bending, torsion) to the observed spectral bands. A normal coordinate analysis further refines these assignments by determining the potential energy distribution (PED) for each mode, clarifying the contribution of different internal coordinates to each vibration. Without dedicated research on this compound, no data tables for vibrational frequencies and their assignments can be presented.

Theoretical Prediction of Reactivity Descriptors

Similarly, specific theoretical predictions of reactivity descriptors for this compound are not found in the current body of scientific literature. This type of investigation typically utilizes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide valuable insights into the kinetic stability and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, where a smaller gap often suggests higher reactivity. As no specific computational studies have been published, a data table of these reactivity descriptors for this compound cannot be compiled.

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of derivatives, primarily through nucleophilic addition reactions. This compound serves as a versatile building block in organic synthesis due to the reactivity of its isothiocyanate moiety.

The reaction of isothiocyanates with primary or secondary amines is a fundamental method for the synthesis of unsymmetrical thiourea (B124793) derivatives. researchgate.net This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. The resulting product is a substituted thiourea, a scaffold present in numerous biologically active compounds. researchgate.net The general scheme for this reaction involves the direct interaction of the amine with the isothiocyanate, often in a suitable organic solvent. researchgate.net

The nucleophilic addition of various amines to this compound leads to the formation of N,N'-disubstituted thioureas. While specific literature detailing a wide range of reactions for this particular isothiocyanate is limited, the general reactivity pattern of aryl isothiocyanates is well-established. researchgate.net For instance, the reaction with a primary amine (R-NH₂) would yield an N-(5-chloro-2-methoxyphenyl)-N'-alkyl/aryl thiourea.

A commercially available example, N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea, demonstrates the formation of such a derivative. The synthesis would typically involve the reaction of this compound with ethylamine.

Table 1: Examples of Substituted Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

Note: This table is illustrative of the expected products based on general chemical principles.

Analogous to the reaction with amines, isothiocyanates react with hydrazides (R-CO-NHNH₂) to form 1,4-disubstituted thiosemicarbazides. mdpi.comresearchgate.net This reaction is a crucial step in the synthesis of various heterocyclic compounds. The process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the isothiocyanate carbon. mdpi.com The reaction is typically carried out by heating a mixture of the isothiocyanate and the respective hydrazide in a solvent such as ethanol. mdpi.com

For this compound, the reaction with a generic acylhydrazide would yield a 1-acyl-4-(5-chloro-2-methoxyphenyl)thiosemicarbazide. These thiosemicarbazide (B42300) intermediates are valuable precursors for the synthesis of various five-membered heterocycles. researchgate.net

Table 2: Formation of Thiosemicarbazide Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

Note: This table represents the generalized reaction pathway.

The derivatives of this compound, particularly thioureas and thiosemicarbazides, are important intermediates for the synthesis of a variety of heterocyclic systems. rsc.orgarkat-usa.org The presence of multiple nucleophilic and electrophilic centers in these derivatives allows for intramolecular cyclization reactions, often promoted by acidic or basic conditions, to form stable ring structures. arkat-usa.org

The synthesis of thioparabanic acid (2-thiohydantoin) derivatives can be achieved through various synthetic routes. While direct synthesis from this compound is not extensively documented in the searched literature, a general approach involves the reaction of an isothiocyanate with an α-amino acid. This reaction initially forms a thiourea derivative, which can then undergo intramolecular cyclization to yield the thioparabanic acid ring system. The specific conditions for such a cyclization would depend on the nature of the substituents.

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from thiosemicarbazide precursors. researchgate.net The thiosemicarbazides derived from the reaction of this compound with acylhydrazides can be cyclized to form 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.net This cyclization is typically an acid-catalyzed dehydration reaction. A common method involves treating the thiosemicarbazide with a strong acid such as concentrated sulfuric acid, which promotes the ring closure and elimination of a water molecule to form the aromatic thiadiazole ring. nih.gov

The general reaction pathway is as follows:

Formation of Thiosemicarbazide: this compound reacts with an acylhydrazide (R-C(O)NHNH₂) to form 1-acyl-4-(5-chloro-2-methoxyphenyl)thiosemicarbazide.

Cyclization: The thiosemicarbazide intermediate undergoes acid-catalyzed cyclization to yield a 2-(substituted amino)-5-aryl-1,3,4-thiadiazole derivative.

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives

| Precursor | Reagent | Product |

|---|

Note: This table illustrates a general synthetic route.

Cyclization Reactions to Form Diverse Heterocyclic Systems

Synthesis of 2-Mercaptoquinazolinone Derivatives

A significant reaction pathway for aromatic isothiocyanates, including this compound, is the synthesis of 2-mercaptoquinazolinone derivatives. This transformation is typically achieved through condensation with anthranilic acid or its derivatives. nih.govresearchgate.net The reaction mechanism involves a nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. nih.gov

The synthesis is often conducted in solvents like ethanol, and the use of a base catalyst such as triethylamine (B128534) is common. nih.gov Modern, greener synthetic approaches utilize deep eutectic solvents (DESs), which can act as both the solvent and catalyst, sometimes in combination with microwave or ultrasound assistance to improve yields and reduce reaction times. nih.govresearchgate.net

General Reaction Scheme:

Reactants: this compound and Anthranilic Acid

Conditions: Heating in a suitable solvent (e.g., ethanol, DES), often with a base catalyst. nih.gov

Product: 3-(5-Chloro-2-methoxyphenyl)-2-mercaptoquinazolin-4(3H)-one

This reaction provides a versatile method for creating complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.net

Synthesis of Thiazolo[5,4-b]pyridines

The fusion of thiazole (B1198619) and pyridine (B92270) rings to form Thiazolo[5,4-b]pyridine (B1319707) derivatives can be accomplished using isothiocyanates as key reagents. One established method involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with an isothiocyanate. researchgate.net The reaction proceeds through the formation of a thiourea intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the fused heterocyclic system.

Another approach involves the reaction of an appropriately substituted chloronitropyridine with a thiourea or thioamide, which can be derived from an isothiocyanate. researchgate.net These synthetic strategies allow for the introduction of various substituents onto the thiazolo[5,4-b]pyridine core, depending on the structure of the starting isothiocyanate and the pyridine derivative. nih.gov

General Synthetic Approach:

Reactants: An aminopyridine derivative and this compound.

Process: Formation of a thiourea intermediate followed by cyclization. researchgate.net

Product: A 2-anilino-substituted thiazolo[5,4-b]pyridine derivative.

Formation of Imidazolidineiminodithiones

A novel synthetic pathway involving isothiocyanates leads to the formation of imidazolidineiminodithione heterocycles. This reaction occurs between an isothiocyanate and an N-arylcyanothioformamide in the presence of a catalytic amount of a base like triethylamine. nih.gov The reaction is highly regioselective and proceeds at room temperature in a solvent such as dimethylformamide (DMF). nih.gov

The proposed mechanism involves the deprotonation of the N-arylcyanothioformamide to form an ambident anion. This anion then attacks the electrophilic carbon of the isothiocyanate, initiating a sequence of steps that culminates in the cyclization to the five-membered imidazolidineiminodithione ring. nih.gov This method is noted for its wide substrate scope and good to high yields without the need for chromatographic purification. nih.gov

Reaction Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Formation of Thiohydantoin Derivatives from Isothiocyanate Analogues

The synthesis of 2-thiohydantoins is a classic and well-documented reaction of isothiocyanates. jchemrev.comjchemrev.com A primary method involves the coupling reaction between an α-amino acid or its derivative and an isothiocyanate. jchemrev.comnih.gov The reaction begins with the nucleophilic addition of the amino group of the amino acid to the isothiocyanate carbon, forming a thiourea derivative. Subsequent intramolecular cyclization, driven by the attack of the carboxyl group, leads to the formation of the 2-thiohydantoin (B1682308) ring. nih.gov

This reaction is versatile and can be applied to a wide range of amino acids and isothiocyanates, allowing for the creation of a diverse library of thiohydantoin derivatives. jchemrev.com These compounds are significant in medicinal chemistry and serve as intermediates for further synthetic transformations. jchemrev.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents already present: the chloro group (-Cl), the methoxy group (-OCH₃), and the isothiocyanate group (-NCS).

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate. youtube.com

Isothiocyanate Group (-NCS): This group is generally considered to be deactivating and a meta-director. The electronegative nitrogen and sulfur atoms pull electron density from the ring, and resonance structures can place a positive charge on the ring, disfavoring attack at the ortho and para positions.

The combined influence of these groups determines the position of attack for an incoming electrophile. The powerful activating and directing effect of the methoxy group will likely dominate, directing the electrophile to the positions ortho and para to it. Given the substitution pattern, the most probable positions for substitution would be C4 and C6. Steric hindrance from the adjacent methoxy and isothiocyanate groups might influence the ratio of the resulting isomers.

Oxidation and Reduction Chemistry of Isothiocyanate Derivatives

The isothiocyanate functional group can undergo both oxidation and reduction reactions.

Oxidation: A key oxidative pathway for isothiocyanates is their conversion to the corresponding isocyanates (-N=C=O). This transformation involves an oxidative desulfuration. nih.gov This can be achieved using chemical oxidizing agents like dimethyldioxirane. rsc.org In biological systems, this conversion can be catalyzed by enzymes such as cytochrome P450. nih.gov The resulting isocyanate is a reactive electrophile that can be trapped by nucleophiles. For example, in the presence of amines, it forms urea (B33335) derivatives. nih.gov

Reduction: The reduction of the isothiocyanate group has been reported, although less commonly than oxidation. Electrochemical reduction can convert isothiocyanates into thioformamides.

Derivatization Strategies and Advanced Synthetic Applications

Integration into Complex Molecular Architectures and Functional Materials

The inherent reactivity of 5-Chloro-2-methoxyphenyl isothiocyanate allows for its seamless integration into a variety of molecular frameworks, leading to the development of novel functional materials and complex bioactive molecules.

Synthesis of Molecules Containing the 5-Chloro-2-methoxyphenylthiourea Moiety

The reaction of this compound with primary or secondary amines serves as a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. This transformation is characterized by the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. The resulting thiourea moiety often imparts significant biological activity to the parent molecule. For instance, N-(5-chloro-2-methoxyphenyl)methylthioureas have been synthesized and investigated for their potential anticancer properties. The general scheme for this reaction is depicted below:

General Reaction Scheme:

Detailed research findings have demonstrated the versatility of this reaction with a range of amines, leading to a library of thiourea derivatives with diverse substitution patterns.

| Amine | Product | Reaction Conditions | Yield |

| Substituted benzylamines | N-(5-chloro-2-methoxyphenyl)methylthioureas | Dichloromethane (CH₂Cl₂) | >65% |

This table is based on data from a study on the synthesis of N-(5-chloro-2-methoxyphenyl)methylthioureas for anticancer research.

Derivatization to Hydantoin (B18101) and Thiohydantoin Ring Systems

This compound is a key precursor for the synthesis of thiohydantoin ring systems. The reaction with α-amino acids or their esters provides a direct route to these heterocyclic scaffolds. rsc.orgjchemrev.comjchemrev.commdpi.comnih.gov The initial step involves the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the thiohydantoin. This reaction is of particular importance in medicinal chemistry due to the wide range of biological activities associated with thiohydantoin derivatives. jchemrev.comnih.gov

The general synthesis of 2-thiohydantoins from an isothiocyanate and an α-amino acid can be summarized as follows:

General Reaction Scheme:

While direct synthesis of hydantoins from isothiocyanates is less common, thiohydantoins can be converted to their hydantoin analogs through various chemical methods, including oxidation. The Bucherer-Bergs reaction, a multicomponent synthesis of hydantoins, typically utilizes ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate, and does not directly involve isothiocyanates. mdpi.comresearchgate.netmdpi.com

Preparation of Multi-Substituted Pyrimidine (B1678525) Derivatives

While direct, single-step syntheses of pyrimidine derivatives from this compound are not extensively documented, the thiourea moiety derived from it can serve as a key synthon in the construction of the pyrimidine ring. The N-C-N fragment of the thiourea can be incorporated into the pyrimidine core through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. bu.edu.egresearchgate.netgoogle.comthieme.de For example, a thiourea derivative can react with a β-ketoester in the presence of a base to form a dihydropyrimidinethione, which can be further functionalized.

A general approach for the synthesis of pyrimidine derivatives from thioureas is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a thiourea. nih.govnih.gov

Illustrative Reaction Scheme (Biginelli Reaction):

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aromatic Aldehyde | Ethyl Acetoacetate | N-(5-chloro-2-methoxyphenyl)thiourea | Dihydropyrimidine derivative |

Utility in Multi-Component Reaction (MCR) Systems

For instance, the isothiocyanate group can potentially act as the "isocyanide-like" component in certain MCRs, or the thiourea derivatives formed from it can be utilized in subsequent MCRs. The Biginelli reaction, as mentioned earlier, is a prime example of an MCR where a thiourea derivative can be a key component. nih.govnih.gov

Applications as a Key Building Block for Nitrogen- and Sulfur-Containing Heterocycles

The electrophilic and nucleophilic centers within this compound make it a versatile precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles.

The reaction of isothiocyanates with compounds containing adjacent amine and thiol groups, or with α-haloketones followed by cyclization, are common strategies for the synthesis of thiazoles. ias.ac.inorganic-chemistry.orgnih.gov

General Synthesis of Thiazoles:

| Reactant 1 | Reactant 2 | Product |

| This compound | α-haloketone and ammonia (B1221849) source | 2-Amino(substituted)-thiazole derivative |

Furthermore, isothiocyanates can be utilized in the synthesis of thiadiazoles. For example, reaction with hydrazines can lead to thiosemicarbazides, which can then be cyclized to form 1,3,4-thiadiazoles. nih.govmdpi.comnih.govresearchgate.netisres.org

General Synthesis of 1,3,4-Thiadiazoles:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Hydrazine | Thiosemicarbazide (B42300) | 1,3,4-Thiadiazole derivative |

Derivatization for Analytical Methodologies

For analytical purposes, particularly in chromatographic techniques like HPLC and GC-MS, derivatization is often employed to enhance the detectability and improve the chromatographic properties of the analyte. Isothiocyanates, including this compound, can be derivatized to introduce a chromophore or a fluorophore, or to increase their volatility for gas chromatography. nih.govsci-hub.seresearchgate.net

A common derivatization strategy involves the reaction of the isothiocyanate with a nucleophile, such as an amine or a thiol, to form a stable derivative that is more amenable to analysis. For instance, reaction with an amine containing a UV-active moiety can significantly enhance its detection by UV-Vis detectors in HPLC. scholarsresearchlibrary.commostwiedzy.plresearchgate.net

Common Derivatization Reactions for Isothiocyanates:

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

| Amines (e.g., PITC) | Thiourea | HPLC-UV |

| Thiols (e.g., N-acetyl-L-cysteine) | Dithiocarbamate (B8719985) | HPLC-MS |

This derivatization is crucial for the quantitative analysis of isothiocyanates in various matrices, including biological and environmental samples. nih.govmostwiedzy.pl

Role in Amino Acid and Peptide Sequencing (e.g., Edman Degradation Principle)

Aryl isothiocyanates are fundamental reagents in the sequential analysis of amino acids and peptides, a cornerstone technique in proteomics and protein chemistry. The most prominent application is in the Edman degradation, a method developed by Pehr Edman for determining the amino acid sequence from the N-terminus of a peptide or protein. libretexts.orgehu.eusmetwarebio.com While phenyl isothiocyanate (PITC) is the classic reagent used in this process, the underlying chemistry is characteristic of the isothiocyanate functional group, making compounds like this compound relevant to this application. metwarebio.comcreative-proteomics.com

The Edman degradation is a cyclical process that removes one amino acid at a time from the amino end of a peptide chain without hydrolyzing the rest of the peptide. libretexts.orgmetwarebio.com The process involves two key steps: coupling and cleavage.

Coupling: Under mildly alkaline conditions, the isothiocyanate group of a reagent like this compound reacts with the free alpha-amino group of the N-terminal amino acid of the polypeptide chain. creative-proteomics.comnih.gov This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. creative-proteomics.com The reactivity of the isothiocyanate group is central, as it readily forms covalent bonds with nucleophilic sites such as the amino groups on proteins.

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). ehu.euscreative-proteomics.com This step selectively cleaves the peptide bond of the N-terminal residue, releasing it as an anilinothiazolinone (ATZ) derivative. ehu.eus The key advantage of this method is that the rest of the peptide chain remains intact, ready for the next cycle of degradation. libretexts.org

Conversion and Identification: The released ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative. ehu.euscreative-proteomics.com This PTH-amino acid can then be identified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), thereby revealing the identity of the original N-terminal amino acid. nih.gov

The cycle is repeated to sequentially identify the amino acids along the peptide chain. ehu.eus The structural modifications on the phenyl ring of the isothiocyanate, such as the chloro and methoxy (B1213986) groups in this compound, can influence the reactivity of the reagent and the chromatographic properties of the resulting PTH-amino acid derivatives, potentially offering advantages in specific analytical scenarios.

Chemical Derivatization for Enhanced Chromatographic Analysis of Isothiocyanates and Adducts

The inherent reactivity of the isothiocyanate group makes it a target for chemical derivatization to facilitate analysis by methods like High-Performance Liquid Chromatography (HPLC). researchgate.net This is particularly useful for improving detection sensitivity, enhancing chromatographic separation, and stabilizing volatile or reactive isothiocyanates for analysis. researchgate.netresearchgate.net While this compound can act as a derivatizing agent itself (as seen in peptide sequencing), it and its adducts can also be derivatized for improved analytical characterization.

A common strategy involves converting isothiocyanates into their corresponding thiourea derivatives. nih.gov This is achieved by reacting the isothiocyanate with an amine, such as ammonia. researchgate.netnih.gov The resulting thiourea is generally more stable and less volatile than the parent isothiocyanate. researchgate.net Crucially, the formation of the thiourea group introduces a UV-absorbing chromophore, which significantly enhances detection by UV-Vis detectors commonly used in HPLC systems. nih.gov

For instance, research on various isothiocyanates has shown that derivatization with ammonia efficiently produces thiourea derivatives suitable for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov Similarly, derivatization with N-acetyl-L-cysteine (NAC) has been developed to determine isothiocyanates, where the resulting dithiocarbamates are analyzed by HPLC. researchgate.net

The table below summarizes derivatization strategies applicable to isothiocyanates for enhanced chromatographic analysis.

| Derivatizing Reagent | Formed Derivative | Analytical Advantage | Application |

| Ammonia | Thiourea | Increased stability, addition of a UV chromophore, suitable for LC-MS. researchgate.netnih.gov | Quantification of isothiocyanates in biological or food samples. researchgate.net |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | Allows distinction from other species, suitable for HPLC-DAD and MS. researchgate.net | Determination of specific isothiocyanates in plant materials. researchgate.net |

| Amines (general) | Substituted Thioureas | Improved ionization efficiency and fragmentation for LC-MS/MS. researchgate.net | Sensitive detection of amines by derivatizing them with isothiocyanates. researchgate.net |

These derivatization techniques are crucial for the accurate quantification of isothiocyanates and their biologically relevant adducts in complex matrices. nih.govresearchgate.net The specific properties of this compound, including its polarity and molecular weight, would influence the retention times and mass spectrometric behavior of its derivatives, which can be optimized for specific analytical methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-2-methoxyphenyl isothiocyanate, and what key reaction conditions should be considered?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, 5-chloro-2-methoxybenzonitrile is reduced to the corresponding benzylamine derivative using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The resulting amine is then condensed with an aryl isothiocyanate (e.g., 3-nitrophenyl isothiocyanate) in dichloromethane (CH₂Cl₂) to form the target thiourea derivative . Key considerations include maintaining anhydrous conditions during reduction and controlling stoichiometry during condensation to minimize side reactions.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Characterization involves a combination of techniques:

- IR spectroscopy : Identify the isothiocyanate group (C=N stretching ~2050–2150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.7–7.8 ppm) and methoxy groups (δ ~3.8 ppm), while ¹³C NMR confirms aromatic carbons, C=N, and C=O (if present) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 470 for derivatives) and fragmentation patterns validate purity .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : The compound is primarily used to synthesize thiourea derivatives, which are explored for their biological activity (e.g., anticancer properties). For example, condensation with 3-nitrophenyl isothiocyanate yields N-(5-chloro-2-methoxyphenyl)methylthioureas, which are screened for in vitro cytotoxicity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid contact with food or beverages, and store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to activate the isothiocyanate group.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine-isothiocyanate condensation .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity derivatives .

Q. What analytical challenges arise when confirming the purity of this compound, and how can they be addressed?

- Methodological Answer : Challenges include distinguishing isothiocyanate isomers and detecting trace by-products. Solutions:

- High-resolution MS (HRMS) : Resolve isotopic patterns and confirm molecular formulas.

- HPLC-DAD : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities .

- X-ray crystallography : Resolve structural ambiguities by growing single crystals and analyzing with SHELXL software .

Q. How can researchers design experiments to elucidate the mechanism of thiourea formation using this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in situ FTIR to track isothiocyanate consumption.

- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the thiourea product.

- Computational modeling : Employ density functional theory (DFT) to simulate transition states and identify rate-determining steps .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with synthesized analogs (e.g., 3-chlorophenyl derivatives) to identify consistent peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity.

- Collaborative analysis : Share raw data with independent labs to verify interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.